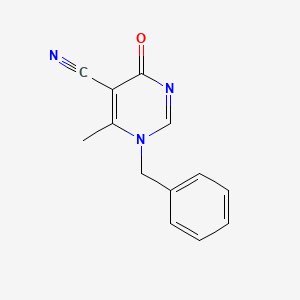![molecular formula C19H23N3O4S B5674419 4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide](/img/structure/B5674419.png)
4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide often involves a multi-step process. For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine are synthesized by coupling benzenesulfonyl chloride with piperidine and substituting the oxygen atom with various electrophiles (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex, featuring aromatic rings, sulfonamide groups, and piperidine structures. For instance, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate has been studied, revealing a crystalline form stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine-based compounds exhibit a range of chemical reactions, often influenced by the functional groups attached to the piperidine nucleus. The arene sulfonyl group, for example, has been found critical for the high enantioselectivity of certain Lewis basic catalysts (Wang et al., 2006).
Physical Properties Analysis
The physical properties of these compounds are closely linked to their molecular structures. Factors such as crystalline form, hydrogen bonding, and molecular packing significantly influence their physical characteristics, as seen in various piperidine derivatives (Kuleshova & Khrustalev, 2000).
Eigenschaften
IUPAC Name |
4-(3-hydroxyphenyl)-N-[3-(methylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-27(25,26)18-7-3-5-16(13-18)21-19(24)22-10-8-14(9-11-22)15-4-2-6-17(23)12-15/h2-7,12-14,20,23H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWEQVAUASURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[8-(4-methylpyrimidin-2-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}-2-furamide](/img/structure/B5674345.png)


![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5674357.png)
![2-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5674360.png)
![3-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5674363.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674364.png)
![1-ethyl-4-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5674376.png)

![3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one](/img/structure/B5674388.png)

![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide](/img/structure/B5674412.png)

![6-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5674450.png)